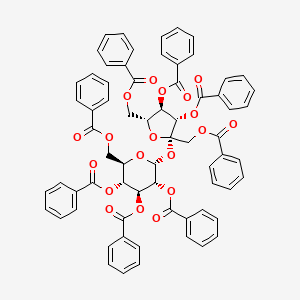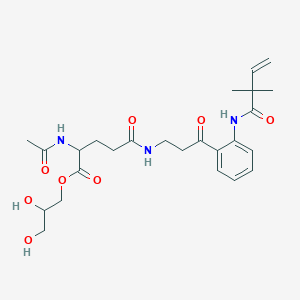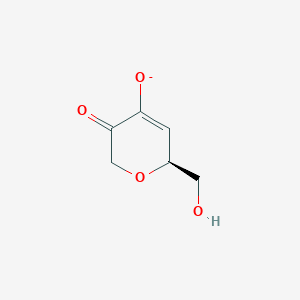
ascopyrone M(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ascopyrone M(1-) is conjugate base of ascopyrone M. It is a conjugate base of an ascopyrone M.
科学的研究の応用
Food Preservation
Ascopyrone P (APP), a novel antibacterial derived from fungi, has shown potential as a food preservative. It exhibits effective antibacterial properties against a range of bacteria, including Bacillus cereus, Listeria monocytogenes, Pseudomonas fluorescens, Salmonella, and Escherichia coli, particularly in chilled environments. It's noted that APP's efficacy varies depending on the food system and temperature, highlighting the need for further toxicology testing before considering it for food use (Thomas et al., 2004). A related study reiterates APP's broad-spectrum antibacterial activity, suggesting its potential in controlling bacterial growth in raw and cooked foods (Thomas et al., 2002).
Enzymatic and Chemical Synthesis
Ascopyrone P can be synthesized enzymatically and chemically. For instance, enzymatic activity in certain Ascomycetes degrades 1,4-α-D-glucans to ascopyrone P, which has implications in biogenetics and practical applications (Baute et al., 1993). Additionally, a new chemical synthesis route for ascopyrone P from 1,5-anhydro-D-fructose has been developed, offering a viable method for its production (Andreassen & Lundt, 2006).
Antioxidative Properties
Ascopyrone P has been identified as a potent radical scavenger. Its production is enhanced through heat treatment, and it is found in foods cooked under certain conditions, such as retort cooking. Its strong antioxidative action makes it a candidate for various food and health applications (一浩 吉永 et al., 2005).
Antibrowning in Agricultural Products
Ascopyrone P has been shown to be an effective antibrowning agent in various agricultural products, such as apples, pears, potatoes, and lettuce. Its effectiveness is comparable to that of kojic acid, and it operates by inhibiting plant polyphenol oxidase and decoloring quinones. This indicates its potential application in the preservation of fruits, vegetables, and beverages (Yuan et al., 2005).
特性
製品名 |
ascopyrone M(1-) |
|---|---|
分子式 |
C6H7O4- |
分子量 |
143.12 g/mol |
IUPAC名 |
(2S)-2-(hydroxymethyl)-5-oxo-2H-pyran-4-olate |
InChI |
InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h1,4,7-8H,2-3H2/p-1/t4-/m0/s1 |
InChIキー |
XUKJGZOHRVCEJL-BYPYZUCNSA-M |
異性体SMILES |
C1C(=O)C(=C[C@H](O1)CO)[O-] |
正規SMILES |
C1C(=O)C(=CC(O1)CO)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



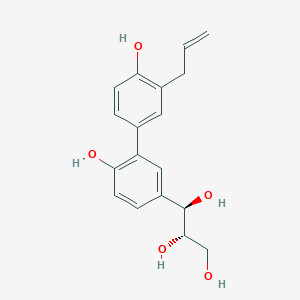
![(4S,5aS,6S,8R,9S,10S,11S,11aR,12R)-2-Amino-1,4,5a,6,8,9,10,11-octahydro-9-(hydroxymethyl)-6,10-epoxy-4,8,11a-metheno-11aH-oxocino[4,3-f][1,3,5]oxadiazepine-6,9,11-triol.](/img/structure/B1261712.png)
![TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1261714.png)
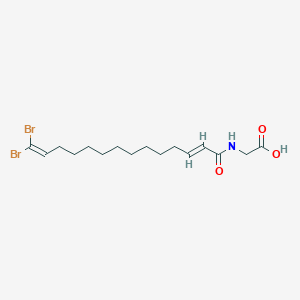
![(R)-2-[3-(4-Hydroxyphenyl)acryloyloxy]-3-(4-hydroxyphenyl)propionic acid](/img/structure/B1261716.png)
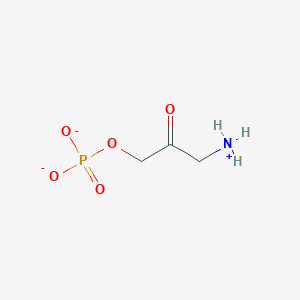

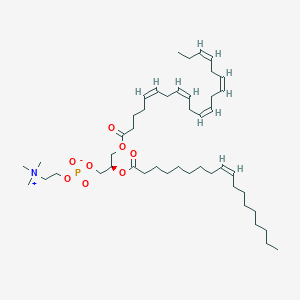

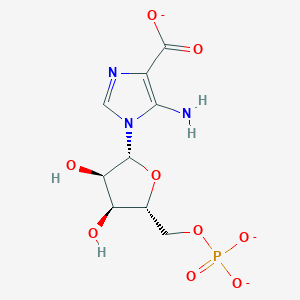
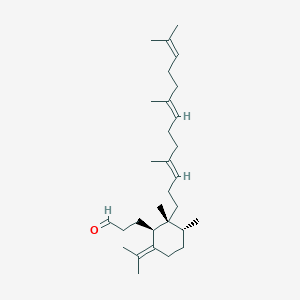
![N-benzoyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1261730.png)
